3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline
Description
3-(4-Fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative characterized by a fused heterocyclic core with distinct substituents:
- Position 3: A 4-fluorophenyl group, which enhances metabolic stability and binding affinity through hydrophobic and electrostatic interactions .
- Position 5: A 3-methoxybenzyl moiety, contributing to solubility and steric effects.
- Position 8: A methyl group, increasing lipophilicity compared to methoxy or halide substituents in analogous compounds .
Key computed properties for related compounds include a moderate XLogP3 (~4.2) and topological polar surface area (TPSA) of ~58.4 Ų, indicating balanced lipophilicity and solubility .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-6-11-23-21(12-16)25-22(24(27-28-25)18-7-9-19(26)10-8-18)15-29(23)14-17-4-3-5-20(13-17)30-2/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGQCJXMKDXSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorophenyl, methoxybenzyl, and methyl groups through various coupling reactions. Key steps may include:
Formation of the Pyrazoloquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction using a fluorophenyl boronic acid and a halogenated pyrazoloquinoline intermediate.
Attachment of the Methoxybenzyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of various substituted pyrazoloquinolines.
Scientific Research Applications
3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
Comparison with Similar Compounds
a. Substituent Effects on Lipophilicity (XLogP3):
- The 8-methyl group in the target compound likely increases lipophilicity compared to 8-methoxy (C2, C3) or 8-fluoro (C4) substituents, which introduce polar atoms. For example, C1 and C5 (8-methoxy derivatives) exhibit XLogP3 = 4.2, while methyl groups typically raise logP by ~0.5–1.0 units .
- The 3-methoxybenzyl group at position 5 (target and C5) enhances solubility relative to non-polar substituents like 3-methylbenzyl (C1) .
b. Impact of Heterocyclic Fusion (C6):
- Compound C6 incorporates a [1,4]dioxino ring fused at positions 8 and 9, increasing rigidity and TPSA (~75.6 Ų*). This structural modification may improve target selectivity but reduce membrane permeability .
c. Pharmacological Implications:
- Fluorophenyl groups at position 3 (target, C1, C2, C4, C5) are associated with enhanced metabolic stability and receptor binding due to fluorine’s electronegativity and small atomic radius .
Biological Activity
The compound 3-(4-fluorophenyl)-5-[(3-methoxyphenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 377.44 g/mol. The structure comprises a pyrazolo[4,3-c]quinoline core substituted with a fluorophenyl group and a methoxyphenyl group, which are believed to contribute to its biological activities.
Research indicates that pyrazoloquinolines exhibit various mechanisms of action, including:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for their anticancer activity as it disrupts mitotic processes in cancer cells .
- Targeting Kinase Pathways : Some derivatives have been identified to selectively inhibit specific kinases involved in cancer progression, such as PI3Kδ, which plays a role in cell proliferation and survival .
Anticancer Activity
The compound's anticancer properties have been explored through various studies:
- Cell Line Studies : In vitro studies demonstrated that related pyrazoloquinolines exhibit IC50 values in the low micromolar range against several cancer cell lines. For instance, compounds similar to this one showed IC50 values ranging from 0.08 to 12.07 µM against HeLa cells and other carcinoma types .
- Mechanistic Studies : Docking simulations revealed that the compound interacts with key residues in the colchicine binding site on tubulin, suggesting a potential role as an antitumor agent by mimicking known chemotherapeutics like Combretastatin A-4 .
Anti-inflammatory Activity
In addition to anticancer effects, some studies have indicated that pyrazoloquinolines possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that these compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting their potential use in treating inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM. |
| Study B (2022) | Showed anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. |
| Study C (2021) | Highlighted the compound's ability to induce apoptosis in colon cancer cells through caspase activation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
